3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
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Overview
Description
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features an indazole, pyrazole, and pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazines and dicarbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the indazole, pyrazole, and pyridazinone intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrazole moieties.
Reduction: Reduction reactions could target the pyridazinone moiety.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the presence of leaving groups and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: The compound itself.
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-thione: A similar compound with a thione group instead of a ketone.
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of indazole, pyrazole, and pyridazinone moieties, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14N6O |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
3-(1H-indazol-4-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C16H14N6O/c1-21-10-12(8-18-21)22-6-5-16(23)15(20-22)7-11-3-2-4-14-13(11)9-17-19-14/h2-6,8-10H,7H2,1H3,(H,17,19) |
InChI Key |
CSVDADIYZCPJTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)CC3=C4C=NNC4=CC=C3 |
Origin of Product |
United States |
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